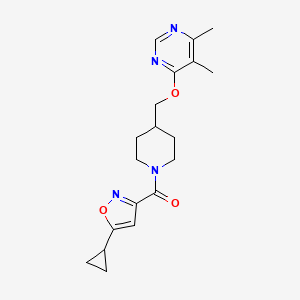
(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Cyclopropylisoxazol-3-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Properties
- A study by Hafez, El-Gazzar, and Al-Hussain (2016) in "Bioorganic & Medicinal Chemistry Letters" explored novel pyrazole derivatives with antimicrobial and anticancer properties. They synthesized a series of compounds, including those with pyrimidine and pyrazole moieties, showing higher anticancer activity than the reference drug, doxorubicin, and exhibiting good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Anticancer Activity
- Katariya, Vennapu, and Shah (2021) in the "Journal of Molecular Structure" synthesized and tested a series of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine for their anticancer activity against a panel of 60 cancer cell lines. The results indicated significant potency, especially for compound 6(d) (Katariya, Vennapu, & Shah, 2021).
Piperazinyl Oxazolidinone Antibacterial Agents
- Tucker et al. (1998) in the "Journal of Medicinal Chemistry" investigated piperazinyl oxazolidinones, a novel class of synthetic antibacterial agents, for activity against gram-positive organisms including methicillin-resistant Staphylococcus aureus. They discovered compounds with significant antibacterial properties in the pyridine, pyridazine, and pyrimidine classes (Tucker et al., 1998).
Synthesis and Antitumor Activities of Quinazoline Derivatives
- Cai Zhi-qian (2015) in the "Chinese Journal of Synthetic Chemistry" focused on synthesizing novel quinazoline derivatives for antitumor activities. One particular derivative showed better antitumor activities than the drug Lapatinib, with promising IC50 values (Cai Zhi-qian, 2015).
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics
- Deohate and Palaspagar (2020) in the "Indian Journal of Chemistry -Section B" synthesized pyrimidine linked pyrazole heterocyclics with potential insecticidal and antimicrobial activities. These compounds were evaluated against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Metabolism, Excretion, and Pharmacokinetics
- Sharma et al. (2012) in "Drug Metabolism and Disposition" studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, revealing insights into its elimination through metabolism and renal clearance (Sharma et al., 2012).
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-12-13(2)20-11-21-18(12)25-10-14-5-7-23(8-6-14)19(24)16-9-17(26-22-16)15-3-4-15/h9,11,14-15H,3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSWJGOPMUQAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


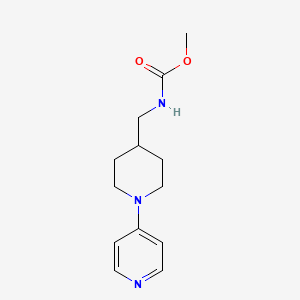

![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)
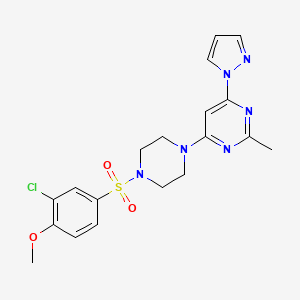
![2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2368454.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368457.png)
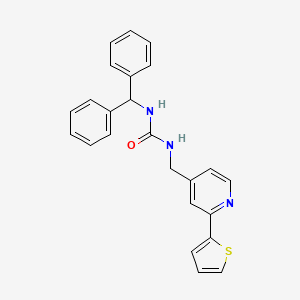
![4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B2368461.png)
![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/no-structure.png)
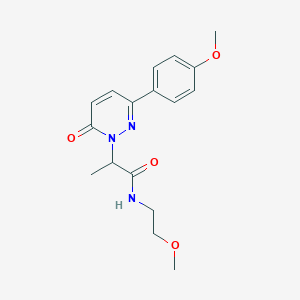
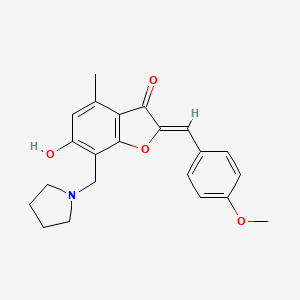
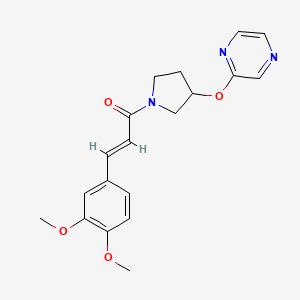
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2368470.png)